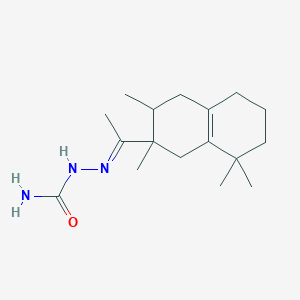
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a fluorescent dye that is widely used in scientific research. This dye is commonly referred to as DCM or Dicyanomethylene-4H-pyran. It is a highly versatile compound that has a wide range of applications in various fields of research. In
科学的研究の応用
DCM has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It is also used as a pH indicator in biological systems. DCM is widely used in the study of protein-protein interactions, DNA sequencing, and cellular imaging. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy.
作用機序
The mechanism of action of DCM involves the absorption of light by the molecule, followed by the transfer of energy to nearby molecules. This process is known as fluorescence resonance energy transfer (FRET). The excited state of the molecule can then interact with other molecules, leading to changes in their behavior or function.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile and is generally considered safe for use in laboratory experiments. It does not have any known drug interactions or side effects. However, it is important to note that DCM is not approved for human use and should not be used for diagnostic or therapeutic purposes.
実験室実験の利点と制限
One of the main advantages of DCM is its high quantum yield and photostability, which make it an excellent choice for fluorescence microscopy. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of DCM is its sensitivity to pH changes, which can affect its fluorescent properties. It is also important to note that DCM is not suitable for all applications, and researchers should carefully consider its properties before using it in their experiments.
将来の方向性
There are several future directions for research involving DCM. One area of interest is the development of new fluorescent probes that are more selective and sensitive for specific molecules or ions. Another area of interest is the use of DCM in the development of new biosensors for medical diagnostics. Additionally, researchers are exploring the use of DCM in the study of cellular signaling pathways and the development of new cancer therapies.
Conclusion:
In conclusion, 2-(9H-xanthen-9-yl)-1,3-cyclohexanedione is a highly versatile compound that has a wide range of applications in various fields of scientific research. Its high quantum yield and photostability make it an excellent choice for fluorescence microscopy, while its low toxicity profile and ease of synthesis make it accessible to researchers. While there are limitations to its use, DCM remains a valuable tool for studying biological systems and has exciting potential for future research.
合成法
The synthesis of DCM involves the reaction of malononitrile and cyclohexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction produces a yellow-orange powder that is highly fluorescent. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVDKIONWHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
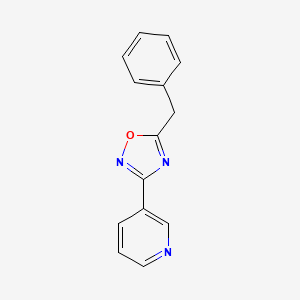
![N-[2-(methylthio)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5807623.png)
![4-(4-chlorobenzyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5807631.png)
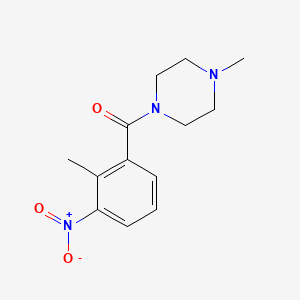
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5807639.png)
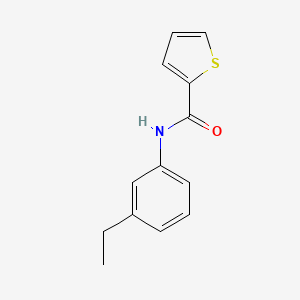
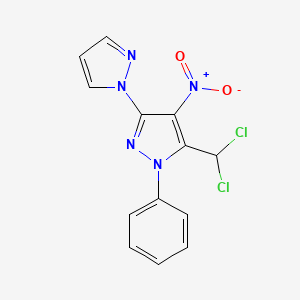
![2,2-dimethyl-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}propanamide](/img/structure/B5807661.png)

![N'-[(4-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5807681.png)

